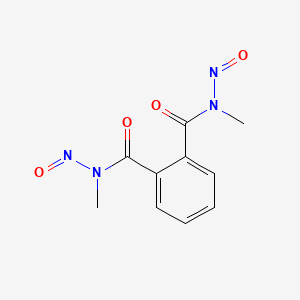
N,N'-Dimethyl-N,N'-dinitrosophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N,N’-dinitrosophthalamide is a chemical compound with the molecular formula C10H10N4O4. It is known for its unique structure and properties, which have made it a subject of interest in various scientific fields. This compound is characterized by the presence of two nitroso groups and two methyl groups attached to a phthalamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-dinitrosophthalamide typically involves the reaction of phthalamide with nitrosating agents in the presence of dimethylamine. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the nitrosation process.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N,N’-dinitrosophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-N,N’-dinitrosophthalamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-Dimethyl-N,N’-dinitrosophthalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N,N’-dinitrosophthalamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethylphthalamide
- N,N’-Dinitrosophthalamide
- N-Methyl-N-nitrosophthalamide
Uniqueness
N,N’-Dimethyl-N,N’-dinitrosophthalamide is unique due to the presence of both nitroso and methyl groups, which confer distinct chemical and biological properties
Conclusion
N,N’-Dimethyl-N,N’-dinitrosophthalamide is a compound of significant interest in various scientific fields. Its unique structure and properties make it valuable for research and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can pave the way for new discoveries and innovations.
Propriétés
Numéro CAS |
3851-16-9 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
1-N,2-N-dimethyl-1-N,2-N-dinitrosobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H10N4O4/c1-13(11-17)9(15)7-5-3-4-6-8(7)10(16)14(2)12-18/h3-6H,1-2H3 |
Clé InChI |
GOOMUPCAOADBSA-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=CC=C1C(=O)N(C)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
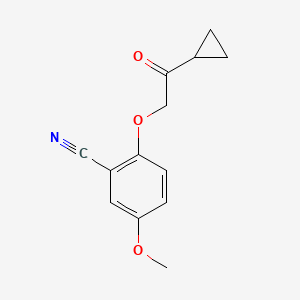
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
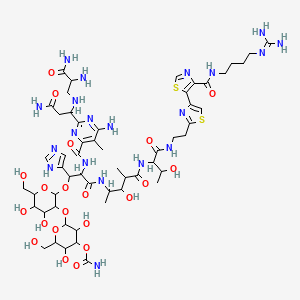

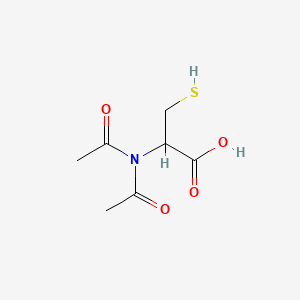
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)
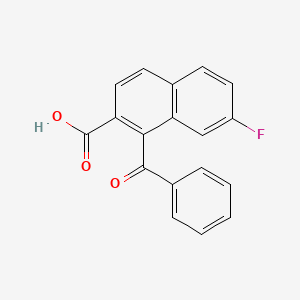

![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)
